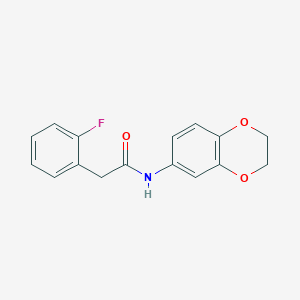
2-(1,3-benzodioxol-5-yl)-N-(3-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(3-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine is a chemical compound commonly known as MDBEC. It is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MDBEC acts on the serotonin and dopamine neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressants and may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
MDBEC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBEC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have a high affinity for serotonin and dopamine transporters, making it a useful tool for studying these neurotransmitter systems. However, its potential therapeutic effects have not yet been fully elucidated, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
MDBEC has several potential future directions for scientific research. It may be studied for its potential use in the treatment of depression, anxiety, and addiction. It may also be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to optimize its synthesis process for increased yield and purity.
Conclusion:
MDBEC is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It acts on the serotonin and dopamine neurotransmitter systems in the brain and has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. Further research is needed to determine its safety and efficacy in humans and to optimize its synthesis process for increased yield and purity.
Métodos De Síntesis
MDBEC can be synthesized through a multi-step process involving the reaction of various reagents. The process involves the use of organic solvents and requires careful handling due to the reactive nature of some of the reagents. The synthesis process has been optimized to increase yield and purity of the final product.
Aplicaciones Científicas De Investigación
MDBEC has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO3/c1-2-28-23-9-6-20(7-10-23)16-27(17-21-4-3-5-22(26)14-21)13-12-19-8-11-24-25(15-19)30-18-29-24/h3-11,14-15H,2,12-13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDZXWWKWTTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methyl-1-piperazinyl)-3-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6069005.png)


![1-(2,3-dimethylphenyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069018.png)
![1-methyl-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6069022.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-ethylphenyl)benzamide](/img/structure/B6069025.png)
![1-methyl-5-[(2-methylbenzyl)thio]-1H-tetrazole](/img/structure/B6069029.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B6069035.png)
![1-tert-butyl-4-(3,4-dimethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069041.png)
![N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6069057.png)
![5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B6069061.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B6069073.png)
![7-(2-cyclohexylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6069080.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6069081.png)